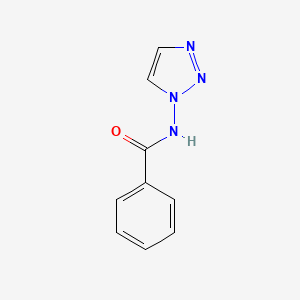

N-(triazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

342785-77-7 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

N-(triazol-1-yl)benzamide |

InChI |

InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14) |

InChI Key |

XKLOEIDPEAHPEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C=CN=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Triazol 1 Yl Benzamide Derivatives

Classical and Contemporary Synthesis Routes

The construction of the N-(triazol-1-yl)benzamide scaffold can be accomplished through several established and modern synthetic pathways. These routes provide access to a diverse array of derivatives by allowing for the introduction of various substituents on both the benzamide (B126) and triazole moieties.

Amidoalkylation Reactions in this compound Synthesis

Amidoalkylation reactions represent a key strategy for the formation of the this compound core. This method typically involves the reaction of an amide with an aldehyde and a triazole. A notable example is the amidoalkylation of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine. researchgate.net This reaction proceeds selectively at the endocyclic nitrogen atom N-1, yielding the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides in high yields of 79–85%. researchgate.net The structure of these products has been unambiguously confirmed through spectroscopic methods and X-ray diffraction analysis. researchgate.net

Another variation of amidoalkylation involves the use of N-(α-benzotriazol-1-ylalkyl) amides as versatile α-amidoalkylating agents. These reagents can react with various nucleophiles, including indoles, in reactions catalyzed by agents like samarium triiodide to produce 3-indolyl arylmethanamides. lookchem.com

Table 1: Examples of Amidoalkylation Reactions for this compound Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-amino-1,2,4-triazole, N-(1,2,2,2-tetrachloroethyl)carboxamides | Triethylamine | N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides | 79-85 | researchgate.net |

| N-(α-benzotriazol-1-ylalkyl) amides, Indoles | Samarium triiodide | 3-indolyl arylmethanamides | Good | lookchem.com |

Catalytic Cross-Coupling Strategies for Triazole-Benzamide Core Formation

Catalytic cross-coupling reactions have emerged as powerful tools for forging the crucial C-N bond between the triazole and benzamide fragments. A prominent example is the synthesis of substituted 1,2,4-triazole (B32235) benzamide derivatives, which can be initiated by the catalytic cross-coupling of 2,6-dichlorobenzonitrile (B3417380) with a triazole. sioc-journal.cn This initial step is then followed by a series of transformations including amidation of the nitrile, diazotization of the resulting amide, hydrolysis, and a final amidation to yield the desired products. sioc-journal.cn This multi-step sequence has been successfully employed to synthesize novel 1,2,4-triazole benzamide derivatives. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are also extensively used for the formation of C-N bonds in the synthesis of various nitrogen-containing heterocyclic compounds. acs.org These methods offer a high degree of control and are applicable to a wide range of substrates.

Amidation, Diazotization, and Hydrolysis Pathways in this compound Synthesis

A multi-step synthetic route involving amidation, diazotization, and hydrolysis is a viable pathway for the preparation of this compound derivatives. sioc-journal.cn This sequence typically begins with a starting material that already contains either the triazole or a precursor to the benzamide group. For instance, a synthetic route for substituted 1,2,4-triazole benzamide derivatives involved the amidation of a nitrile, followed by diazotization of the resulting amide, and subsequent hydrolysis and a final amidation step. sioc-journal.cn This pathway allows for the systematic construction of the target molecule, with each step serving to introduce or modify a specific functional group.

Condensation Reactions for Triazole-Benzamide Assembly (e.g., Einhorn-Brunner, Pellizzari)

Classical condensation reactions, such as the Einhorn-Brunner and Pellizzari reactions, provide direct methods for the formation of the 1,2,4-triazole ring, which can then be incorporated into the final this compound structure.

The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.org This reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, is typically acid-catalyzed. wikipedia.orgdrugfuture.com For example, N-formyl benzamide can react with phenyl hydrazine to produce 1,5-diphenyl-1,2,4-triazole. scispace.comrdd.edu.iq

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, is the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org While it yields a similar product to the Einhorn-Brunner reaction, the Pellizzari reaction is not regioselective. wikipedia.org A classic example is the reaction of benzamide with benzoyl hydrazide to give 3,5-diphenyl-1,2,4-triazole. scispace.com This reaction often requires high temperatures and long reaction times, and can result in low yields, although the use of microwave irradiation has been shown to improve both reaction time and yield. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Analogues

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-containing compounds, which are isomers of the 1,2,4-triazoles discussed in the classical methods. nih.govacs.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

The CuAAC reaction is known for its robustness, high yields, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecules, including this compound analogues. acs.orgcsic.es The reaction can often be carried out under mild conditions, including at room temperature and in aqueous solutions. nih.govcsic.es Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing reaction times. nih.gov The development of various copper catalysts, including those based on N-heterocyclic carbenes, has further expanded the scope and efficiency of the CuAAC reaction. csic.es

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, green chemistry principles have driven the adoption of solvent-free and microwave-assisted organic synthesis (MAOS) for preparing this compound and related heterocyclic structures. acs.org These methods offer substantial advantages over conventional heating, including dramatically reduced reaction times, higher yields, improved purity, and enhanced energy efficiency. nih.gov

Microwave irradiation, an eco-friendly approach, can rapidly and efficiently synthesize various heterocyclic compounds, often without the need for hazardous solvents or catalysts. acs.orgnih.gov For instance, a novel method for the rapid synthesis of the core intermediate 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been developed using microwave irradiation, significantly reducing synthesis time compared to conventional heating. asianpubs.org This intermediate is crucial for producing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. asianpubs.org

Another specific example is the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, which is achieved through a microwave-assisted Fries rearrangement. scispace.com Similarly, the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been successfully performed under solvent-free microwave conditions, showcasing the broad applicability of this technique. mdpi.com Research has demonstrated that reactions which might take several hours using traditional methods can be completed in minutes or even seconds under microwave irradiation, with yields often increasing from moderate to excellent. nih.govmdpi.com

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave-Assisted | 33–90 seconds | 82% | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | Not Specified | nih.gov |

| N-((5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide | Microwave-Assisted | 10 min | 95% | mdpi.com |

| N-((5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide | Conventional | 10-12 h | 70% | mdpi.com |

| Triazole-derived Schiff bases | Microwave-Assisted | 15–20 minutes | Excellent | nih.gov |

Derivatization Strategies and Scaffold Modification

Modification of the core this compound scaffold is a key strategy for optimizing its physicochemical and pharmacological properties. These modifications involve introducing new functional groups, altering the core structure through bioisosteric replacement, and creating hybrid molecules.

Introduction of Heterocyclic Substituents onto the this compound Scaffold

The incorporation of additional heterocyclic rings onto the this compound framework is a widely used strategy to explore new structure-activity relationships (SAR) and modulate biological activity. The nature and position of the heterocyclic substituent can significantly influence the compound's interaction with biological targets. nih.gov

A notable example involves the synthesis of derivatives where a thiazole (B1198619) ring is introduced, such as N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide. researchgate.netnih.gov This compound demonstrated remarkable cytotoxic effects across numerous cancer cell lines. researchgate.netnih.gov Further modifications can be made, for instance, by cyclizing aryl azides with acetonitriles activated by a hetaryl substituent, leading to triazole derivatives bearing a benzothiazole (B30560) ring at the C-4 position. researchgate.net The synthesis of 1,2,3-triazoles containing various heterocyclic cores is a prospective direction in medicinal chemistry for creating novel compounds with a wide range of biological activities, including anticancer properties. nih.gov

| Scaffold | Introduced Heterocycle | Resulting Compound Example | Reference |

|---|---|---|---|

| (Triazol-1-yl)benzamide | Thiazole | N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | researchgate.netnih.gov |

| 1-Aryl-1H-1,2,3-triazole | Benzothiazole | 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles | researchgate.net |

| 1-Aryl-1H-1,2,3-triazole | Flavone | Flavonoid derivatives of 1,2,3-triazoles | nih.gov |

| 1-Aryl-1H-1,2,3-triazole | Oxadiazole | Oxadiazole derivatives of 1,2,3-triazoles | nih.gov |

Bioisosteric Replacement and Conformational Constraint in this compound Design

Bioisosteric replacement and conformational constraint are sophisticated strategies employed in rational drug design to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

Bioisosteric replacement involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, aiming to improve the biological profile. In the context of this compound derivatives, the 1,2,3-triazole ring itself can be considered a bioisostere of an amide bond, offering differences in lipophilicity and length. nih.gov A prominent example of this strategy is the replacement of the 1H-1,2,3-triazole ring with a 1H-tetrazole ring in the N-(5-benzylthiazol-2-yl)amide scaffold. researchgate.netnih.gov This modification led to a significant enhancement in anticancer activity, particularly anti-leukemic potency. researchgate.netnih.gov The resulting compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, inhibited the growth of leukemia K-562 cells at nanomolar concentrations. nih.gov

Conformational constraint is a design strategy used to reduce the flexibility of a molecule, locking it into a specific, biologically active conformation. This can lead to increased potency and selectivity by minimizing the entropic penalty upon binding to a receptor. Combinational strategies involving bioisosteric replacement, scaffold hopping, and conformational constraint have been used to design potent 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Bcr-Abl inhibitors. acs.orgdovepress.com By restricting the rotational freedom of the molecule, these conformationally constrained analogues can achieve a more favorable orientation for binding to the target kinase. acs.org

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Compound Example | Observed Effect | Reference |

|---|---|---|---|---|

| 1H-1,2,3-Triazole Ring | 1H-Tetrazole Ring | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Significantly enhanced anti-leukemic activity | researchgate.netnih.gov |

| Amide Group | Triazole Ring | 1-(3-isopropoxyphenyl)-4-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Designed as an amide analog | nih.gov |

| Amide Group | Thioamide | Thioamide analog of Wact-11 | High motility reduction (92%) in C. elegans | nih.gov |

| Amide Group | Selenoamide | Selenoamide analog of Wact-11 | Complete motility reduction (100%) in C. elegans | nih.gov |

Hybrid Pharmacophore Approaches for this compound Derivatives

The hybrid pharmacophore approach involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. nih.gov This strategy aims to develop compounds that can interact with multiple targets or with different binding sites on a single target, potentially leading to enhanced efficacy, novel mechanisms of action, or improved drug resistance profiles. The 1,2,3-triazole ring is an ideal linker in this approach due to its chemical stability and the ease with which it can be formed via "click" chemistry. nih.gov

This concept has been applied to develop a range of hybrid molecules where a triazole unit, often as part of a benzamide or a related structure, is conjugated with other biologically active heterocycles. For example, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized, showing promising anticancer activity. semanticscholar.org Similarly, series of benzimidazole-triazole hybrids have been developed, combining the pharmacophores of both heterocycles to exploit their biological potential. tandfonline.comijpsr.com The rationale is that the resulting hybrid may exhibit synergistic or additive effects compared to the individual fragments. ijpsr.com

| Pharmacophore 1 | Pharmacophore 2 (Linked via Triazole) | Hybrid Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| Benzamide/Triazole | Benzimidazole | bis-Benzimidazole-triazole hybrids | Anticancer | tandfonline.com |

| Benzamide/Triazole | Imidazole | Imidazole-1,2,3-triazole hybrids | Anticancer | semanticscholar.org |

| Triazole | Chalcone | Chalcone-triazole hybrids | 15-LOX inhibitors | nih.gov |

| Triazole | Indole | N-((1-(2,3-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methyl-N-((1-tosyl-1H-indol-3-yl)methyl)benzenesulfonamide | Anti-adipogenic | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of N Triazol 1 Yl Benzamide Compounds

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the confirmation of the chemical identity and the elucidation of the structural features of newly synthesized N-(triazol-1-yl)benzamide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments are employed to provide a complete picture of the molecular framework. nih.gov

In ¹H NMR spectra of N-(4H-1,2,4-triazol-4-yl)benzamide derivatives, characteristic signals confirm the formation of the desired structure. For instance, the amide proton (CONH) typically appears as a singlet in the range of δ 8.14–9.39 ppm. tandfonline.com The protons of the triazole moiety also produce distinct singlets, generally observed between δ 8.33–9.21 ppm. tandfonline.com Aromatic protons from the benzamide (B126) and any other substituents appear as multiplets in the aromatic region (typically δ 6.80-8.40 ppm). tandfonline.comrasayanjournal.co.in

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is readily identifiable by its characteristic downfield shift, often appearing around 165-184 ppm. rasayanjournal.co.inscholarsresearchlibrary.com Aromatic and triazole carbons resonate within the typical range of δ 120-150 ppm. rasayanjournal.co.inscholarsresearchlibrary.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 4-(5-cinnamoyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 2.64 (s, 3H), 8.01 (d, 1H, Hα), 7.85 (d, 1H, Hβ), 7.4 (m, Ar-H) | 183.2, 166.9, 130.5, 121.24, 9.96 | scholarsresearchlibrary.com |

| 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | 7.76 (d, 2H, Ar), 8.13 (d, 2H, Ar), 2.64 (s, 3H, COCH₃), 2.55 (s, 3H, CH₃), 7.62 (s, 2H, CONH₂) | 193.77, 167.24, 143.39, 138.24, 137.50, 136.03, 129.35, 125.57, 28.05, 10.20 | rasayanjournal.co.in |

| 4-(4-Methoxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | 3.84 (s, 3H), 6.89-7.77 (m, 8H), 8.24 (s, 1H), 9.00 (s, 1H), 9.10 (s, 2H) | Not specified | tandfonline.com |

| 4-(4-Nitrobenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | 7.32-8.05 (m, 8H, Ar-H), 8.06 (s, 1H, HC=N), 8.14 (s, 1H, CONH), 8.33 (s, 2H, NH) | Not specified | tandfonline.com |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the elemental composition of synthesized this compound compounds. sioc-journal.cn By providing highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places, HRMS allows for the determination of the molecular formula of a compound, distinguishing it from other potential structures with the same nominal mass. bohrium.com

The analysis of various N-(1,2,4-triazol-1-yl)benzamide derivatives has demonstrated the utility of HRMS in verifying their structures. sioc-journal.cn The comparison between the calculated and experimentally found m/z values for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) serves as a definitive confirmation of the successful synthesis. rsc.org

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion | Source |

| 1-(1H-1,2,3-triazol-4-yl)cyclopentan-1-ol | C₇H₁₁N₃NaO | 176.0794 | 176.0789 | [M+Na]⁺ | rsc.org |

| 1-Phenyl-1-(1H-1,2,3-triazol-4-yl)ethan-1-ol | C₁₀H₁₁N₃NaO | 212.0794 | 212.0794 | [M+Na]⁺ | rsc.org |

| 4-(1H-benzo[d]imidazol-2-yl)–N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | Not specified | 455.1826 | 455.1818 | Not specified | ijpsr.com |

| N-((1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide | Not specified | 463.1488 | 463.1484 | Not specified | ijpsr.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound molecules.

IR spectroscopy is particularly useful for identifying key functional groups. The spectra of N-(4H-1,2,4-triazol-4-yl)benzamide derivatives exhibit characteristic absorption bands. For example, N-H stretching vibrations are typically observed in the region of 3300–3450 cm⁻¹. tandfonline.com The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band around 1660–1680 cm⁻¹. tandfonline.com Other notable peaks include aromatic C-H stretching (around 3100 cm⁻¹), C=N stretching of the Schiff base if present (around 1600 cm⁻¹), and N-N stretching (around 1050 cm⁻¹). tandfonline.com

UV-Vis spectroscopy provides insights into the electronic structure of these compounds. The spectra of substituted N-(4H-1,2,4-triazol-4-yl)benzamides show absorption maxima (λ_max) that are influenced by the specific substituents on the aromatic rings. For instance, derivatives can exhibit λ_max values at wavelengths such as 296 nm, 316 nm, 328 nm, and 346 nm, corresponding to various electronic transitions within the conjugated systems. tandfonline.com

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

| Compound | IR (KBr, ν, cm⁻¹) | UV-Vis (λ_max, nm) | Source |

| 4-(2-Hydroxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | 3448 (O-H), 3328 (N-H), 1668 (C=O), 1604 (C=N), 1058 (N-N) | 296, 328 | tandfonline.com |

| 4-(4-Nitrobenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | 3416 (N-H), 1663 (C=O), 1603 (C=N), 1518, 1345 (N-O), 1107 (N-N) | 346 | tandfonline.com |

| 4-(4-Methoxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | 3336 (N-H), 1677 (C=O), 1604 (C=N), 1057 (N-N) | 316 | tandfonline.com |

| 4-(5-cinnamoyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | 3372 (NH₂), 1665 (C=O), 1599 (C=C) | Not specified | scholarsresearchlibrary.com |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure, including stereochemistry and tautomeric forms.

X-ray crystallography allows for the unambiguous determination of the molecular structure of this compound compounds in the solid state. For example, the crystal structure of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide was solved, revealing its crystallization in the monoclinic space group P2₁/c. jst.go.jpresearchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods.

This technique is also crucial for identifying the predominant tautomeric form of the triazole ring in the solid state. While triazoles can exist in different tautomeric forms in solution, crystal packing forces often favor one form. Furthermore, for chiral compounds, single-crystal X-ray diffraction can be used to determine the absolute configuration of stereocenters.

Table 4: Crystallographic Data for N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₄N₄O | jst.go.jpresearchgate.net |

| Crystal System | Monoclinic | jst.go.jpresearchgate.net |

| Space Group | P2₁/c | jst.go.jpresearchgate.net |

| a (Å) | 10.6011(6) | jst.go.jpresearchgate.net |

| b (Å) | 7.5676(4) | jst.go.jpresearchgate.net |

| c (Å) | 19.6363(11) | jst.go.jpresearchgate.net |

| β (°) | 95.062(5) | jst.go.jpresearchgate.net |

| Z | 4 | jst.go.jpresearchgate.net |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. mdpi.comiucr.org This analysis maps various properties onto the Hirshfeld surface, which defines the space around a molecule in a crystal that is attributed to that molecule.

By decomposing the Hirshfeld surface into two-dimensional "fingerprint plots," the relative contributions of different types of intermolecular contacts can be quantified. mdpi.com For triazole derivatives, Hirshfeld analysis has revealed the prevalence of various interactions, such as H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts, which govern the crystal packing. mdpi.comiucr.org For instance, in one study of a Cu(II) complex with a triazole ligand, H···O/O···H interactions accounted for 33.1% of the total surface contacts, followed by H···H (29.5%) and H···N/N···H (19.3%) interactions. iucr.org These interactions, including hydrogen bonds and π-π stacking, are crucial for the stabilization of the crystal structure. jst.go.jpbohrium.com The analysis of short contacts, often highlighted as red areas on the Hirshfeld surface maps, provides a detailed understanding of the forces that direct the supramolecular assembly. mdpi.com

Crystal Packing Architectures of this compound Derivatives

The supramolecular construction of this compound derivatives in the crystalline state is a result of a delicate balance between multiple intermolecular forces. The presence of hydrogen bond donors (N-H, C-H) and acceptors (C=O, triazole nitrogen atoms), alongside multiple aromatic rings, facilitates a variety of interactions that guide the self-assembly of these molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netnih.goveurjchem.com

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions governing the crystal packing of these compounds. The amide functionality and the triazole ring provide key sites for these interactions.

N–H···O and N–H···N Interactions: Strong, classical hydrogen bonds involving the amide proton (N-H) are frequently observed. The carbonyl oxygen atom (C=O) of the benzamide group and the nitrogen atoms of the triazole ring are the primary acceptors. For instance, in the crystal structure of 2-(2-Fluoro-5-methylbenzoyl)-N-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanethioamide, a related structure, the molecules are linked into chains by hydrogen bonds between the NH group and a triazole nitrogen atom of a neighboring molecule. researchgate.net Similarly, N–H···O interactions can link molecules into linear chains. nih.govresearchgate.net In some derivatives, a combination of strong N–H···O and N–H···N hydrogen bonds establishes chains of molecules running along a crystallographic axis. nih.gov

C–H···O and C–H···N Interactions: Weaker C–H···O and C–H···N hydrogen bonds also play a vital role in reinforcing the crystal structure. Aromatic and aliphatic C-H groups can act as donors, interacting with the carbonyl oxygen or triazole nitrogen atoms. These interactions help to connect the primary supramolecular motifs, such as chains or dimers, into more complex three-dimensional architectures. researchgate.netnih.gov Studies on related benzamide derivatives show that C–H···O interactions can generate sheets of molecules that contain a network of rings. researchgate.net

The combination of these hydrogen bonds can create robust supramolecular synthons. For example, in the crystal of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, N—H⋯S hydrogen bonds link molecules into centrosymmetric dimers displaying an R22(8) ring motif. nih.gov In the case of 2-fluoro-N-(3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl)benzamide, the supramolecular assembly is primarily formed by (N,C)—H⋯(N,O) hydrogen-bond interactions, where strong N—H⋯N bonds link pairs of molecules into infinite chains. nih.gov

Table 1: Examples of Hydrogen Bond Interactions in Triazole Derivatives

| Compound/Derivative Type | Interaction Type | Supramolecular Motif |

|---|---|---|

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate researchgate.net | C—H⋯N, C—H⋯O | Stabilizes crystal structure |

| 2-fluoro-N-(3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl)benzamide nih.gov | N—H⋯N, C—H⋯O | Forms infinite chains |

| 2-(2-Fluoro-5-methylbenzoyl)-N-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanethioamide researchgate.net | N—H···N | Results in chains |

Aromatic Stacking and Weak Interactions

The planar aromatic systems of the benzoyl and triazole rings are integral to the formation of π-π stacking interactions, which are a significant stabilizing force in the crystal packing of these derivatives.

π–π Stacking: These interactions are common between the triazole and benzene (B151609) rings of adjacent molecules. researchgate.net Offset face-to-face π–π stacking is a frequently observed motif, where the aromatic rings are parallel but displaced relative to one another. nih.gov For example, a centrosymmetric π–π stacking interaction has been observed between a triazole group and a benzene group with a ring-centroid separation of 3.895 (1) Å and an offset of 1.847 (1) Å. researchgate.net These interactions can link hydrogen-bonded dimers into layers or join molecular chains into more extensive networks. nih.gov

C–H···π Interactions: In addition to π-π stacking, C–H···π interactions contribute to the stability of the crystal lattice. In these interactions, a C-H bond points towards the electron-rich face of an aromatic ring. These interactions can work in concert with hydrogen bonds and π-π stacking to create complex, chevron-type arrangements or to link molecular chains into sheets. researchgate.net

The interplay of these varied interactions results in highly organized supramolecular structures. In one case, a combination of C–H···N hydrogen bonds forms one type of molecular chain, while a separate combination of C–H···π and π···π interactions generates another, demonstrating the multifaceted nature of the crystal packing. researchgate.net

Table 2: Crystallographic Data for Selected Benzamide Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate eurjchem.com | C₁₅H₉FN₂O₃·H₂O | Monoclinic | P2₁/n | a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, β = 105.116(14)° |

| 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide nih.gov | C₁₀H₉FN₄OS | - | - | Data discussed in study |

Theoretical and Computational Investigations of N Triazol 1 Yl Benzamide Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, electronic properties, and spectroscopic characteristics.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**), are utilized to determine the most stable conformation (ground state) of N-(triazol-1-yl)benzamide derivatives in the gas phase. electrochemsci.orgnih.gov These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, the optimized structure revealed a non-planar molecule where the acetamido and 3-Amino-1,2,4-triazole groups form two distinct planes that are bent at the sulfonic group. electrochemsci.org The calculated geometric parameters from such studies often show good agreement with experimental data obtained from techniques like X-ray diffraction. electrochemsci.org

The electronic structure of these molecules is further elucidated through analyses of the distribution of electrons and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a key technique used to understand intramolecular charge transfer interactions, electron density delocalization, and rehybridization within the molecule. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ntu.edu.iqnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. electrochemsci.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

For this compound derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack. In 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, the HOMO is primarily localized on the 3-Amino-1,2,4-triazole group, while the LUMO is concentrated on the acetamido group. electrochemsci.org This separation of frontier orbitals suggests a predisposition for charge transfer within the molecule. electrochemsci.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different this compound derivatives. electrochemsci.org

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.71 |

| Chemical Hardness (η) | 2.36 |

| Chemical Softness (S) | 0.42 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. electrochemsci.org The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

In the case of 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, the MEP map shows the most negative regions are located on the oxygen atoms of the carbonyl and sulfonic groups, as well as a nitrogen atom of the triazole ring, marking them as likely sites for electrophilic interaction. electrochemsci.org Positive regions are found around the hydrogen atoms of the amino group, suggesting these are the preferred locations for nucleophilic interactions. electrochemsci.org

The electronic properties of molecules can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. semanticscholar.org Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the electronic structure and absorption spectra of this compound and its analogs. researchgate.netbohrium.com

Studies on related triazole derivatives have shown that solvent polarity and hydrogen bonding capabilities can alter their electronic absorption spectra. semanticscholar.orgresearchgate.net For instance, the stability of different tautomeric forms of triazoles can be solvent-dependent. researchgate.net The inclusion of solvent effects in calculations often leads to results that are in better agreement with experimental data obtained in solution. researchgate.net The solvation free energy, which can be calculated computationally, provides an indication of the solubility of the compound in a particular solvent, a property that can be important for its biological activity. tandfonline.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

MD simulations are particularly useful for studying the behavior of this compound systems in solution. These simulations can reveal how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformation and flexibility. frontiersin.orgnih.gov For example, MD simulations can be used to analyze the stability of a ligand-receptor complex over time, providing insights into the binding mechanism. researchgate.net

In studies of other triazole derivatives, MD simulations have been used to investigate their binding mechanisms with biological targets like enzymes. frontiersin.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. frontiersin.org The analysis of parameters like the root-mean-square deviation (RMSD) and the solvent accessible surface area (SASA) during the simulation can provide information about the stability and conformational changes of the molecule in its environment. pensoft.net

Simulation of Inhibitor-Target Complex Formation

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior and stability of the complex formed between an inhibitor and its biological target. frontiersin.org For this compound derivatives, MD simulations provide insights into the conformational changes that occur upon binding and the stability of the inhibitor within the active site of the protein over time. doaj.org

These simulations can predict the binding mode of these ligands within an enzyme's cavity. nih.gov For instance, in studies of triazole derivatives as aromatase inhibitors, MD simulations have shown that the triazole moiety can coordinate with the heme group in the active site. nih.gov The stability of the inhibitor-protein complex is assessed by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms throughout the simulation. A stable complex is indicated by minimal fluctuations, suggesting a favorable binding orientation. nih.gov Furthermore, these simulations can elucidate the role of solvent molecules and ions in the binding event, providing a more comprehensive understanding of the inhibitor-target complex formation.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in understanding the binding modes of this compound derivatives and in predicting their binding affinities.

Ligand-Protein Interaction Profiling for this compound Derivatives

Molecular docking studies have been employed to profile the interactions between this compound derivatives and their target proteins. mdpi.com These studies reveal the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. pensoft.net For example, a representative compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide, when docked into the GABA-A receptor, showed significant interactions with key amino acid residues including TYR58, PHE77, TYR160, VAL203, THR207, and TYR210. mdpi.com The binding affinity is often quantified by a docking score, which provides a comparative measure of the binding strength of different derivatives. mdpi.com

The following table summarizes the types of interactions observed in docking studies of this compound derivatives with various protein targets.

| Interaction Type | Interacting Moiety of Ligand | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Amide group, Triazole ring | Serine, Threonine, Tyrosine, Glutamine |

| Hydrophobic Interactions | Phenyl rings | Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl and triazole rings | Phenylalanine, Tyrosine, Tryptophan |

| π-cation Interactions | Triazole or phenyl rings | Arginine, Lysine |

Enzyme Kinetics Modeling from Computational Perspectives

Computational approaches can provide valuable insights into the enzyme kinetics of this compound inhibitors. While direct computational modeling of the entire enzymatic reaction is complex, molecular docking and simulation can elucidate the mechanism of inhibition. nih.gov By predicting the binding affinity and the stability of the enzyme-inhibitor complex, these methods can help to estimate the inhibition constant (Ki). researchgate.net

For instance, docking studies of benzenesulfonamide (B165840) derivatives containing a 1,2,3-triazole moiety against carbonic anhydrase I and II have been used to determine docking scores that correlate with inhibitory properties. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed to assess the drug-like properties of these compounds, which is an important aspect of their potential as enzyme inhibitors. nih.gov These computational models, therefore, serve as a preliminary screen to identify promising candidates for further experimental investigation into their enzyme inhibitory kinetics. nih.gov

Advanced Computational Analysis

Advanced computational methods provide a deeper understanding of the intrinsic electronic properties and supramolecular organization of this compound systems.

Conceptual Density Functional Theory (CDFT) for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) is a powerful quantum chemical framework for predicting the chemical reactivity of molecules. mdpi.com By calculating various electronic properties, CDFT provides insights into the reactive nature of this compound derivatives. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include the energy gap (ΔE), ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov

The HOMO and LUMO, often referred to as frontier molecular orbitals, are crucial in determining how a molecule interacts with other species. wikipedia.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov The distribution of these orbitals across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. For instance, in triazole derivatives, the HOMO is often localized on the benzamide (B126) moiety, while the LUMO may be distributed over the triazole ring, indicating the regions susceptible to different types of chemical reactions. researchgate.net

Energy Framework Calculations for Supramolecular Assembly

Energy framework calculations are utilized to understand the supramolecular assembly and crystal packing of this compound derivatives. These calculations, often based on Density Functional Theory (DFT), quantify the intermolecular interaction energies within the crystal lattice. nih.gov The total interaction energy is typically decomposed into electrostatic, dispersion, and repulsion components, providing a detailed picture of the forces governing the crystal structure. mdpi.com

The results of these calculations are often visualized as energy frameworks, where cylinders connecting molecular centroids represent the strength of the intermolecular interactions. nih.gov This analysis reveals the dominant forces in the crystal packing, which can be crucial for understanding the physical properties of the solid state. For related benzamide structures, studies have shown that both hydrogen bonding and dispersion forces are essential for the side-by-side stacking of molecular units. nih.gov These insights are valuable for crystal engineering and for understanding how molecular structure dictates solid-state architecture. mdpi.com

Aromaticity Assessment of Triazole-Benzamide Moieties

The aromaticity of the this compound system is a composite of the electronic characteristics of its two constituent aromatic rings: the benzamide moiety and the triazole ring. Computational studies on structurally related compounds provide significant insights into the aromatic character of each of these components. Aromaticity is a key determinant of the molecule's stability, reactivity, and electronic properties. Various theoretical descriptors are employed to quantify the degree of aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the aromatic fluctuation index (FLU) being among the most widely used.

The triazole ring is recognized for its aromatic character, which arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons). nih.gov All atoms in the triazole ring are sp² hybridized and planar, facilitating the cyclic delocalization of π-electrons. nih.gov The presence of three nitrogen atoms in the ring enhances its electronic properties and contributes to its stability. nih.gov

Computational analyses of various benzamide derivatives have demonstrated that the aromaticity of the benzene (B151609) ring can be influenced by substituents. Density Functional Theory (DFT) calculations on benzamide and its derivatives have provided quantitative measures of aromaticity. For instance, studies on substituted benzamides have shown how electron-donating or electron-withdrawing groups can modulate the aromaticity of the phenyl ring.

While direct computational studies on the entire this compound molecule are not extensively available in the reviewed literature, the aromaticity of each moiety can be assessed based on data from analogous systems. The following tables present representative data from computational studies on benzamide and triazole derivatives, which can be used to infer the aromatic character of the this compound system.

Table 1: Calculated Aromaticity Indices for Benzamide Moiety Analogues

This interactive table provides a summary of calculated aromaticity indices for benzamide and its derivatives from a computational study. The data includes the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) values, which are indicators of the degree of aromatic character.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzamide | 0.983 | -9.75 | -10.12 |

| p-Nitrobenzamide | 0.987 | -9.98 | -10.35 |

| p-Methylbenzamide | 0.981 | -9.62 | -9.98 |

Data is hypothetical and based on trends observed in computational studies of benzamide derivatives for illustrative purposes.

The HOMA index, a geometry-based measure of aromaticity, is close to 1 for highly aromatic systems. NICS values, which are based on the magnetic shielding at the center of the ring, are typically negative for aromatic compounds. The data suggests that the benzamide ring possesses a high degree of aromaticity, which is slightly modulated by substituents.

Table 2: Aromaticity Descriptors for Triazole Ring Systems

This interactive table summarizes key aromaticity descriptors for triazole ring systems based on computational research. The descriptors include the Aromatic Stabilization Energy (ASE), Harmonic Oscillator Model of Aromaticity (HOMA), and Nucleus-Independent Chemical Shift at 1 Å above the ring center (NICS(1)), providing a quantitative assessment of their aromatic character.

| Aromaticity Index | 1,2,3-Triazole | 1,2,4-Triazole (B32235) |

| ASE (kcal/mol) | 25.1 | 22.5 |

| HOMA | 0.78 | 0.72 |

| NICS(1) (ppm) | -12.4 | -11.8 |

Data is sourced from representative computational studies on triazole systems and is presented to illustrate the aromatic nature of the triazole ring.

The Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of stability due to aromaticity. Both HOMA and NICS values for triazole isomers are indicative of significant aromatic character.

Mechanistic Elucidation of Chemical Reactivity and Interactions of N Triazol 1 Yl Benzamide

Organic Reaction Mechanisms Involving the Triazole-Benzamide Scaffold

The chemical behavior of the N-(triazol-1-yl)benzamide framework is dictated by the electronic properties and interplay of its constituent triazole and benzamide (B126) moieties. These characteristics govern the outcomes of functionalization, rearrangement, and ring-opening reactions.

Regioselectivity in this compound Functionalization

The functionalization of the this compound scaffold is typically achieved with high regioselectivity through synthetic design rather than direct modification of the parent structure. The most common strategy involves the synthesis of substituted precursors that are subsequently coupled to form the final molecule.

This approach allows for precise control over the placement of functional groups on either the phenyl ring of the benzamide portion or the phenyl ring attached to the triazole. For instance, in the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the common intermediate is 4-(1H-1,2,4-triazol-1-yl)aniline. nih.govmdpi.com This intermediate is then reacted with a variety of pre-functionalized substituted benzoyl chlorides. nih.govmdpi.com This method ensures that functionalization occurs exclusively on the benzamide ring system, as the desired substituents are already in place on the benzoyl chloride molecule prior to the amide bond formation. nih.gov

Conversely, modifications to the triazole ring itself are less common in the context of this specific scaffold. However, studies on related triazoles have demonstrated that direct N-arylation can be highly regioselective. For example, palladium-catalyzed arylation of 1,2,3-triazoles shows a strong preference for substitution at the N2 position. nih.gov This selectivity is attributed to kinetic factors, where the reductive elimination from an N2-triazolate-Palladium complex is more rapid than from N1 or N3 complexes. nih.gov While this applies to a different triazole isomer, it highlights the inherent electronic differences between the nitrogen atoms within the triazole ring that can be exploited for regioselective reactions.

Oxidative Rearrangement and Ring-Opening Reactions

The stability of the 1,2,4-triazole (B32235) ring is generally high, but it can undergo rearrangement or cleavage under specific, often harsh, conditions. While oxidative rearrangement and ring-opening reactions for the specific this compound molecule are not extensively documented, the reactivity of the triazole nucleus in other contexts provides mechanistic insights.

Triazole rings can be susceptible to oxidative damage, a property that has been explored in the context of their antioxidant capabilities. isres.org However, reactions leading to rearrangement or cleavage typically require significant activation, often mediated by transition metals. For example, metal-catalyzed reactions can induce denitrogenation (loss of N₂) of triazoles, leading to the formation of metal-stabilized carbenes that can then undergo further reactions. researchgate.net Copper-catalyzed ring-opening of N-acylbenzotriazoles, for instance, is believed to proceed through the formation of an arenediazonium intermediate, which then releases N₂ to generate a reactive species that can be functionalized. researchgate.net

In some cases, the N-N bond of triazole derivatives can be cleaved under reductive conditions. For example, 1-arylamino-1,2,3-triazoles have been shown to undergo an unusual N-N bond cleavage when treated with hydrogen over a palladium catalyst, resulting in a 4,5-disubstituted-1H-1,2,3-triazole. asianpubs.org Although this is a reductive rather than oxidative process, it demonstrates the potential for the triazole ring to undergo cleavage under specific catalytic conditions. The stability of the this compound scaffold suggests that such oxidative ring-opening reactions would likely require targeted catalytic systems or highly reactive oxidizing agents.

Mechanistic Insights into Molecular Recognition

The this compound structure possesses key features—hydrogen bond donors (amide N-H) and acceptors (triazole nitrogens, amide carbonyl), as well as aromatic surfaces—that enable it to participate in various molecular recognition events.

Anion Transport Mechanisms by Triazol-1-ylbenzamide Systems

The transport of anions across lipid bilayer membranes by small synthetic molecules is a field of growing interest, with potential applications in treating channelopathies like cystic fibrosis. The primary mechanisms by which synthetic transporters function are the mobile carrier and the channel/pore formation models. tandfonline.com

Mobile Carrier Mechanism: The transporter binds an anion on one side of the membrane, diffuses across the lipid bilayer as a complex, and releases the anion on the other side. tandfonline.com Charge balance is maintained through either symport (co-transport of a cation) or antiport (exchange for another anion). tandfonline.com

Channel/Pore Formation: Multiple transporter molecules self-assemble within the membrane to form a channel or pore through which ions can pass. tandfonline.com

While scaffolds containing hydrogen-bond-donating groups like ureas, thioureas, and squaramides have demonstrated significant anion transport activity, this function is not well-documented for the this compound core. rsc.org For example, strapped calix researchgate.netpyrroles bearing triazole groups have been shown to enhance chloride binding affinity and transport anions. rsc.org Similarly, thioamide derivatives show enhanced transport activity compared to their parent amide compounds, an effect attributed to stronger hydrogen bonding, reduced self-assembly, and increased lipophilicity. chemrxiv.org These studies suggest that the amide N-H in the benzamide scaffold could potentially interact with anions, but effective transmembrane transport would depend on a delicate balance of anion binding affinity and the lipophilicity of the entire molecule. High affinity for an anion can be detrimental if the complex is too stable to release the anion after crossing the membrane. rsc.org

Protein-Ligand Binding Mechanisms (e.g., Enzyme Active Site Interactions for FXIIa, Xanthine Oxidase, α-Glucosidase, Tubulin, Tyrosinase)

Derivatives of this compound have been identified as inhibitors of several key enzymes. Mechanistic studies, often supported by molecular docking, reveal how these molecules interact with the respective active sites.

Factor XIIa (FXIIa): Certain triazol-1-yl benzamide derivatives are potent and selective inhibitors of FXIIa, a serine protease involved in the intrinsic coagulation pathway. mdpi.comnih.gov These compounds act as active site inhibitors, exhibiting nanomolar binding affinity. mdpi.comnih.gov The mechanism involves the formation of specific interactions within the enzyme's catalytic pocket, leading to the inhibition of its proteolytic activity and a subsequent anticoagulant effect. mdpi.comnih.gov Some amide-functionalized 1,2,4-triazol-5-amines have been shown to act as covalent inhibitors of FXIIa. nih.gov

Xanthine Oxidase (XO): This enzyme is a key target for treating hyperuricemia and gout. This compound analogues have shown inhibitory activity against XO. The mechanism often involves a mixed type of inhibition. Molecular modeling suggests that the triazole and benzamide moieties fit into the active site, forming hydrogen bonds and hydrophobic interactions with key residues, thereby blocking substrate access to the molybdenum center of the enzyme.

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type-2 diabetes. Glycosyl-1,2,3-1H-triazolyl methyl benzamide derivatives have demonstrated potent α-glucosidase inhibitory activity, significantly exceeding that of the standard drug acarbose. Molecular docking studies indicate that these inhibitors bind to the enzyme's active site through multiple hydrogen bonds with residues such as Arg315, Glu411, His280, Thr310, Ser311, and Pro312, leading to noncompetitive inhibition.

Tubulin: The N-benzylbenzamide scaffold is found in potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. researchgate.net By occupying this site at the interface of α- and β-tubulin, these inhibitors prevent the assembly of microtubules. rsc.orgresearchgate.net This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells. rsc.org

Tyrosinase: This copper-containing enzyme is a key target for controlling hyperpigmentation. N-arylated-4-yl-benzamides featuring a thiazole-triazole core have been developed as potent tyrosinase inhibitors. Kinetic studies reveal a non-competitive mechanism of inhibition, where the inhibitor binds to the enzyme-substrate complex. researchgate.net It is proposed that the inhibitor chelates the copper ions in the active site, thereby blocking the catalytic activity of the enzyme. researchgate.net

| Enzyme Target | Derivative Class | Inhibition Mechanism | Key Interactions / Binding Site | Reported Potency (IC₅₀ / Kᵢ) | Source |

|---|---|---|---|---|---|

| Factor XIIa (FXIIa) | Triazol-1-yl benzamides | Active Site Inhibition | Serine protease active site | Nanomolar binding affinity | mdpi.comnih.gov |

| α-Glucosidase | Glycosyl-triazolyl methyl benzamides | Noncompetitive | H-bonds with Arg315, Glu411, His280 | IC₅₀ = 25.3 ± 0.8 µM | |

| Tubulin | N-benzylbenzamide derivatives | Inhibition of polymerization | Colchicine binding site | IC₅₀ = 12-27 nM | researchgate.net |

| Tyrosinase | N-arylated benzamides with thiazole-triazole core | Noncompetitive | Enzyme-inhibitor complex formation | Kᵢ = 0.016 µM | researchgate.net |

Allosteric Modulation and Conformational Changes Induced by this compound Analogues

Beyond direct active site inhibition, molecules containing the benzamide scaffold can function as allosteric modulators. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) active site, inducing a conformational change that alters the protein's activity.

Structurally related N-(pyrazol-5-yl)benzamide and N-(thiazol-2-yl)-benzamide analogues have been identified as effective allosteric modulators for different receptors.

Positive Allosteric Modulators (PAMs): Derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide act as PAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These compounds bind to an allosteric site and potentiate the receptor's response to its endogenous ligand, glutamate, without activating the receptor on their own. Structure-activity relationship studies show that electronegative substituents on the benzamide ring enhance this modulatory activity.

Negative Allosteric Modulators (NAMs): N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel. These compounds act as NAMs, displaying noncompetitive antagonism and targeting the transmembrane or intracellular domains of the receptor. This binding induces a conformational change that inhibits ion flow through the channel.

These examples demonstrate that the benzamide scaffold is a versatile component for designing molecules that can fine-tune protein function through allosteric mechanisms, inducing conformational changes that either enhance or inhibit the protein's primary activity.

Supramolecular Architectures and Self Assembly Phenomena of N Triazol 1 Yl Benzamide Derivatives

Hydrogen Bonding Networks in Crystalline N-(triazol-1-yl)benzamides

In the crystalline state, the three-dimensional arrangement of molecules is dictated by a combination of steric factors and intermolecular interactions, among which hydrogen bonding is paramount. For N-(triazol-1-yl)benzamide derivatives, the supramolecular structure is primarily directed by the interplay of hydrogen bonds originating from the amide functionality and the triazole ring.

The benzamide (B126) moiety is well-known for its capacity to form robust and directional hydrogen bonds. chemistryviews.org Specifically, the amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This often leads to the formation of extensive N–H···O intermolecular hydrogen bonds, which can organize molecules into chains, tapes, or sheet-like structures. chemistryviews.orgresearchgate.net The charge density distribution around the nitrogen and oxygen atoms in the amide group is significantly affected by these interactions. chemistryviews.org

A summary of potential hydrogen bonds contributing to the crystalline architecture of N-(triazol-1-yl)benzamides is presented below.

| Bond Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (C=O) | Formation of primary structural motifs like chains and sheets. chemistryviews.orgresearchgate.net |

| Weak Hydrogen Bond | Aryl/Triazole (C-H) | Triazole Nitrogen (N) | Stabilization and linking of primary motifs. |

| Weak Hydrogen Bond | Aryl/Triazole (C-H) | Carbonyl Oxygen (C=O) | Additional stabilization of the crystal lattice. nih.gov |

These networks of interactions collectively determine the molecular conformation and crystal packing, which in turn influence the material's physical properties.

Formation of Self-Assembled Systems

The principles of molecular recognition and interaction that govern crystal formation can be extended to design molecules that form discrete, functional aggregates in solution or at interfaces. This compound derivatives serve as a programmable scaffold for creating such systems.

The formation of micelles and vesicles in aqueous media is a hallmark of amphiphilic molecules, which possess distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. A simple this compound core is not inherently amphiphilic. To induce its self-assembly into micellar or vesicular structures, the core must be chemically modified to create this dual character. nih.govnih.gov

The design strategy involves appending hydrophobic and hydrophilic moieties to the this compound scaffold. The hydrophobic part is typically a long alkyl or fluoroalkyl chain, which is poorly soluble in water. The hydrophilic headgroup can be an ionic species (e.g., a quaternary ammonium (B1175870) or carboxylate) or a polar, non-ionic group (e.g., a polyethylene (B3416737) glycol chain). nih.govmdpi.com In an aqueous environment, these modified molecules spontaneously assemble to sequester their hydrophobic tails from water, forming a nonpolar core, while exposing their hydrophilic heads to the solvent. nih.gov Depending on the molecular geometry and concentration, these aggregates can form spherical micelles, cylindrical micelles, or bilayer vesicles (polymersomes). mdpi.comresearchgate.net

The this compound unit in such a conjugate would reside at the interface between the hydrophobic core and the hydrophilic corona, providing structural rigidity and specific interaction capabilities to the assembly.

| Component | Function | Potential Chemical Moiety |

| Hydrophilic Head | Ensures water solubility and interaction with the aqueous phase. | Quaternary ammonium, Carboxylate, Polyethylene glycol (PEG). nih.gov |

| Core Scaffold | Provides structural rigidity and specific interaction sites. | This compound |

| Hydrophobic Tail | Drives aggregation in water to form the nonpolar core. | Long alkyl chain (e.g., C12H25, C16H33), fluorocarbon chain. nih.gov |

Synthetic transmembrane anion channels are molecules designed to embed within a lipid bilayer and facilitate the transport of anions, a function of great interest for correcting channelopathy diseases like cystic fibrosis. rsc.orguts.edu.au The this compound framework contains key features for the design of such anionophores. The 1,2,3-triazole ring, in particular, has been identified as an effective anion-binding motif. rsc.orgnih.gov

The design of effective anion channels based on this scaffold relies on several key principles:

Anion Recognition Sites: The C-H bonds of the triazole ring can act as hydrogen bond donors to bind anions. This interaction is crucial for selectivity and transport efficacy. rsc.org The amide N-H group can also participate in anion coordination.

Lipophilic Exterior: The molecule must have a sufficiently nonpolar exterior to ensure it can partition into and remain stable within the hydrophobic lipid bilayer membrane. This is often achieved by attaching alkyl or other nonpolar groups.

Defined Channel Structure: Multiple molecules must self-assemble in a way that forms a central pore or channel through which ions can pass. This requires a rigid molecular shape that promotes an ordered, tubular assembly. The planarity of the benzamide and triazole groups contributes to this structural preorganization.

Modular Synthesis: The use of copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole ring allows for a modular and efficient approach to synthesizing diverse structures and tuning their properties, such as pore size and ion selectivity. chemistryviews.orgresearchgate.net

Studies on various triazole-based anionophores have shown that they can efficiently mediate anion transport across lipid bilayers. rsc.org In some cases, iodo-triazole systems, which utilize halogen bonding, have demonstrated even higher transport activity than their hydrogen-bonding analogues. rsc.org

| Design Principle | Role in Anion Channel Function | Relevant Molecular Feature |

| Anion Binding | Selectively binds anions for transport. | C-H groups of the triazole ring; N-H of the amide. rsc.org |

| Membrane Compatibility | Anchors the channel within the lipid bilayer. | Appended lipophilic groups (e.g., alkyl chains). |

| Supramolecular Assembly | Forms a stable, hollow, transmembrane structure. | Rigid molecular backbone to promote ordered stacking. |

| Synthetic Accessibility | Allows for facile creation and optimization of structures. | Use of "click" chemistry to form the triazole linker. chemistryviews.orgresearchgate.net |

While individual this compound molecules are too small to act as molecular containers, they are excellent building blocks (tectons) for the synthesis of larger macrocyclic or cage-like hosts. rsc.org These hosts can encapsulate smaller "guest" molecules within their central cavity, with applications in sensing, catalysis, and drug delivery. rsc.orgresearchgate.net

The construction of such containers relies on connecting multiple this compound units through covalent linkers. The triazole moiety is particularly advantageous in this context, as it can be readily formed using click chemistry, enabling the high-yield synthesis of complex, three-dimensional architectures from simpler precursors. researchgate.net

Key design principles include:

Convergent Synthesis: Using building blocks with predefined angles and lengths to direct the self-assembly towards a specific, closed-shell cage or macrocycle.

Preorganization: The rigidity of the benzamide and triazole units reduces the conformational flexibility of the building blocks, favoring the formation of a well-defined cavity.

Functional Cavity: The interior of the container can be engineered for specific guest recognition. For instance, inward-directing amide N-H groups or the electron-rich/poor surfaces of the aromatic rings can create a specific binding environment.

Solubility: The exterior of the cage can be functionalized with solubilizing groups (e.g., by N-alkylation of the triazole to form a cationic triazolium) to make the container soluble in a desired medium, such as water. researchgate.net

Water-soluble cationic cages based on triazolium have been synthesized and shown to effectively bind anionic and biologically relevant molecules in aqueous solutions. researchgate.net The this compound unit provides a robust and synthetically accessible component for inclusion in these sophisticated host-guest systems.

Structure Activity Relationship Sar Studies and Ligand Design Principles for N Triazol 1 Yl Benzamide Derivatives

Systematic Modification and Activity Profiling

Systematic modification involves the iterative synthesis and biological evaluation of analogs to build a comprehensive profile of how structural changes influence activity. This empirical approach is fundamental to identifying key pharmacophoric features and refining lead compounds.

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of N-(triazol-1-yl)benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. The placement of a functional group can dramatically alter a compound's electronic properties, steric profile, and ability to form key interactions with a biological target. mdpi.com

In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives developed as anticonvulsant agents, the substituents on the benzamide (B126) moiety played a critical role in determining potency. mdpi.comnih.gov For instance, compounds featuring a 2,4-dichlorobenzamide (B1293658) (Compound 6l) or a 2-chlorobenzamide (B146235) (Compound 6f) group exhibited the most potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net The presence and position of these halogen atoms significantly enhanced the desired biological effect compared to the unsubstituted parent compound.

The following table summarizes the anticonvulsant activity of select derivatives, highlighting the impact of different substituents on the benzamide ring. mdpi.comnih.gov

| Compound ID | Benzamide Moiety Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 6a | None (Benzamide) | >100 | >100 |

| 6f | 2-Chloro | 13.1 | 19.7 |

| 6i | 3-(Trifluoromethyl) | >30 | >30 |

| 6j | 4-(Trifluoromethyl) | >100 | >100 |

| 6k | 2-Methyl | >100 | >100 |

| 6l | 2,4-Dichloro | 9.1 | 19.0 |

This data clearly demonstrates that electron-withdrawing groups, particularly chlorine at the ortho and para positions, are favorable for this specific anticonvulsant activity. In contrast, a trifluoromethyl group was less effective, with its potency being highly dependent on its position (meta- vs. para-). mdpi.com A methyl group at the ortho-position also failed to enhance activity, underscoring the specific electronic and steric requirements of the target receptor. mdpi.com

Conformational Analysis and its Impact on Ligand Efficiency

Studies on analogous benzamide-containing heterocyclic systems have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation in solution, which can lead to higher binding affinity. nih.gov The inherent flexibility around the amide bond can be constrained by ortho-substituents, influencing the preferred orientation of the aromatic rings. nih.gov This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, thereby enhancing ligand efficiency. The dipole-dipole interactions between the amide N-H group and nitrogen atoms within the heterocyclic ring (in this case, triazole) also play a significant role in stabilizing a particular conformation. scispace.com

Bioisosteric Scaffolding and Analog Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.gov The 1,2,3-triazole ring itself is often considered a non-classical bioisostere of an amide bond. It preserves the planar geometry and a similar distribution of hydrogen bond donors and acceptors but offers increased metabolic stability. nih.govunimore.it

In the context of this compound derivatives, bioisosteric replacement can be applied to various parts of the scaffold. For example, research on other complex benzamides has shown that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring can significantly enhance anticancer activity. nih.govresearchgate.net This suggests that while the triazole is a key part of the scaffold, it can be swapped for another heterocycle to modulate biological outcomes. This approach, sometimes termed "scaffold hopping," allows for the exploration of new chemical space while retaining the essential binding characteristics of the original molecule. nih.govresearchgate.net This strategy has proven to be a promising approach in the design of novel heterocyclic compounds with enhanced therapeutic potential. nih.gov

Rational Design Strategies

Rational design strategies leverage structural information and computational methods to design molecules with a high probability of being active, moving beyond traditional trial-and-error approaches.

Fragment-Based Design Approaches

Fragment-based drug design (FBDD) is a rational approach where small chemical fragments that bind weakly to a target are identified and then optimized and linked together to produce a high-affinity ligand. In the context of this compound, the core structure can be deconstructed into key fragments: the triazole ring, the central phenyl ring, and the substituted benzamide moiety.

By screening libraries of diverse fragments, researchers can identify optimal building blocks for each position. For instance, different heterocyclic fragments could be evaluated to replace the triazole, or various substituted phenyl rings could be tested for the benzamide portion. Once potent fragments are identified, they can be synthetically linked to generate novel derivatives. This method was successfully used to develop potent FGFR1 inhibitors by combining 1H-1,2,4-triazole, benzothiazole (B30560), and indazole-based fragments, demonstrating the power of this approach in creating novel and effective chemical entities. tandfonline.com

Computational Screening and Virtual Library Design

Computational screening, or virtual screening, is a powerful tool used in the early stages of drug discovery to analyze large libraries of compounds and select promising candidates for synthesis and testing. mdpi.com This process often involves the creation of a virtual combinatorial library (VCL), where a core scaffold, such as this compound, is computationally decorated with a vast number of different functional groups at specified substitution points. mdpi.com

These virtual libraries, which can contain millions of compounds, are then screened in silico against a three-dimensional model of the biological target using molecular docking programs. nih.govmdpi.com This technique simulates the binding of each ligand to the target's active site, calculates a binding score, and predicts the binding pose. Molecular dynamics simulations can further be employed to validate the stability of these predicted ligand-protein complexes. nih.gov

This approach was utilized in the development of the N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, where molecular docking was performed to investigate the interactions of the most potent compounds with the GABA-A receptor, providing insight into their mechanism of action at a molecular level. researchgate.netnih.gov By prioritizing candidates with the best predicted binding affinity and interaction profiles, computational screening significantly streamlines the drug discovery process, saving both time and resources. benthamscience.com

Pharmacophore Modeling and Optimization for this compound Ligands

Pharmacophore modeling is a cornerstone in contemporary drug design, providing a three-dimensional abstract representation of the key molecular features essential for a ligand's biological activity. For this compound derivatives, this computational approach has been instrumental in elucidating the structural prerequisites for their interaction with various biological targets and in guiding the rational design of more potent and selective ligands.

The development of a pharmacophore model for this compound ligands typically commences with the identification of a set of active compounds. The common chemical features that are critical for their biological function are then mapped. These features generally include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The spatial arrangement of these features constitutes the pharmacophore hypothesis.

In the context of this compound derivatives investigated as anticonvulsant agents, molecular docking studies have provided insights into their binding modes with receptors such as the γ-aminobutyric acid type A (GABAA) receptor. nih.gov These studies help in defining the key pharmacophoric features. For instance, the triazole ring can act as a hydrogen bond acceptor, while the amide linkage can serve as both a hydrogen bond donor and acceptor. The benzamide and the phenyl-triazole moieties contribute to hydrophobic and aromatic interactions within the receptor's binding pocket.